

Spectroscopic Profile of Octanoic Anhydride: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Octanoic anhydride*

Cat. No.: *B1584505*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **octanoic anhydride**, a key intermediate in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral properties, offering valuable insights for compound characterization and quality control in research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. The ^1H and ^{13}C NMR spectra of **octanoic anhydride** provide detailed information about its proton and carbon environments, respectively.

^1H NMR Spectral Data

The ^1H NMR spectrum of **octanoic anhydride** is characterized by signals corresponding to the different protons in its aliphatic chains. Due to the symmetry of the molecule, the protons on the two octanoyl chains are chemically equivalent.

Table 1: ^1H NMR Chemical Shift Data for **Octanoic Anhydride**

Signal Assignment	Chemical Shift (δ , ppm)	Multiplicity	Integration
α -CH ₂ (to C=O)	~ 2.4	Triplet	4H
β -CH ₂	~ 1.6	Multiplet	4H
-(CH ₂) ₄ -	~ 1.3	Multiplet	16H
Terminal CH ₃	~ 0.9	Triplet	6H

Note: Chemical shifts are approximate and can vary slightly depending on the solvent and spectrometer frequency.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon skeleton of **octanoic anhydride**. The carbonyl carbon signal is a key diagnostic peak.

Table 2: ¹³C NMR Chemical Shift Data for **Octanoic Anhydride**

Carbon Assignment	Chemical Shift (δ , ppm)
Carbonyl (C=O)	~ 168
α -CH ₂ (to C=O)	~ 34
β -CH ₂	~ 24
Methylene Chain	~ 22, 29, 31
Terminal CH ₃	~ 14

Note: Chemical shifts are approximate and can vary slightly depending on the solvent and spectrometer frequency.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of **octanoic anhydride** is

dominated by strong absorptions from the carbonyl groups.

IR Spectral Data

The most prominent features in the IR spectrum of **octanoic anhydride** are the symmetric and asymmetric stretching vibrations of the C=O bonds in the anhydride functional group.

Table 3: Key IR Absorption Bands for **Octanoic Anhydride**

Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode
~ 1818	Strong	C=O Asymmetric Stretch
~ 1750	Strong	C=O Symmetric Stretch
~ 2960 - 2850	Strong	C-H Aliphatic Stretch
~ 1465	Medium	C-H Bend (Scissoring)
~ 1160 - 1050	Strong	C-O Stretch

Note: Peak positions and intensities can vary depending on the sampling method (e.g., neat liquid, solution).

Experimental Protocols

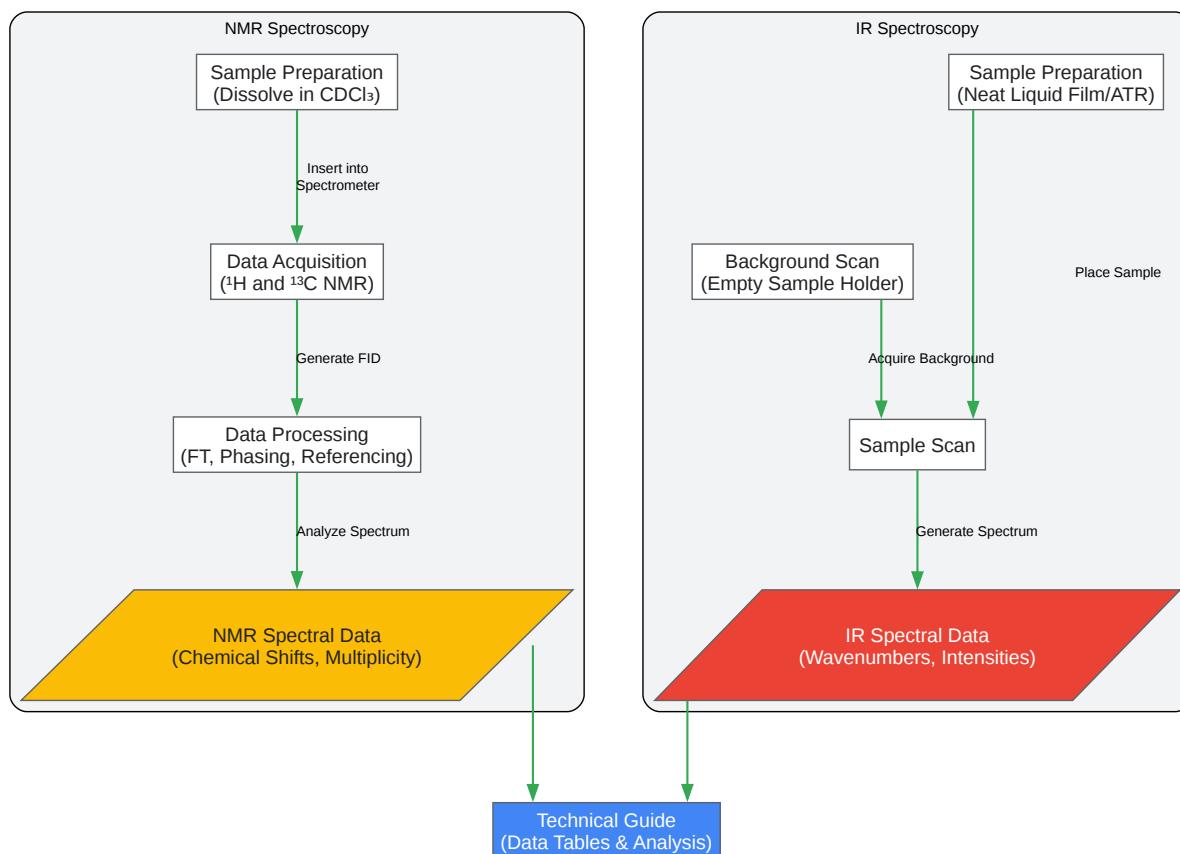
The following are generalized experimental protocols for obtaining NMR and IR spectra of liquid samples like **octanoic anhydride**.

NMR Spectroscopy Protocol (Liquid Sample)

- Sample Preparation:
 - Dissolve approximately 5-20 mg of **octanoic anhydride** in a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry vial.
 - Transfer the solution into a clean 5 mm NMR tube to a height of approximately 4-5 cm.
 - Cap the NMR tube securely.

- Instrument Setup:
 - Insert the NMR tube into the spectrometer's spinner turbine.
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve homogeneity and optimal resolution.
 - Tune and match the probe to the desired nucleus (^1H or ^{13}C).
- Data Acquisition:
 - Set the appropriate spectral parameters (e.g., number of scans, pulse width, acquisition time, relaxation delay).
 - Acquire the free induction decay (FID).
- Data Processing:
 - Apply a Fourier transform to the FID to obtain the NMR spectrum.
 - Phase the spectrum to obtain pure absorption peaks.
 - Reference the spectrum using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
 - Integrate the peaks in the ^1H NMR spectrum.

FTIR Spectroscopy Protocol (Neat Liquid)


- Sample Preparation:
 - Ensure the ATR crystal or salt plates (e.g., NaCl or KBr) are clean and dry.
- Background Spectrum:
 - Acquire a background spectrum of the empty sample compartment to account for atmospheric and instrumental contributions.

- Sample Analysis:
 - For ATR-FTIR: Place a small drop of **octanoic anhydride** directly onto the ATR crystal.
 - For Transmission (Salt Plates): Place a drop of **octanoic anhydride** onto one salt plate and carefully place the second plate on top to create a thin liquid film.
 - Place the sample in the spectrometer's sample holder.
- Data Acquisition:
 - Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm^{-1}).
 - The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
- Data Analysis:
 - Identify and label the significant absorption bands.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for obtaining and analyzing spectroscopic data for a liquid sample like **octanoic anhydride**.

Spectroscopic Analysis Workflow for Octanoic Anhydride

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Spectroscopic Profile of Octanoic Anhydride: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1584505#octanoic-anhydride-spectroscopic-data-nmr-ir\]](https://www.benchchem.com/product/b1584505#octanoic-anhydride-spectroscopic-data-nmr-ir)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com